3-[(Z)-1-(2-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Overview
Description
3-[(Z)-1-(2-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE is a complex organic compound characterized by its unique structure, which includes an ethoxybenzylidene group, a methylphenylsulfonyl group, and dinitroindoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-1-(2-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Ethoxybenzylidene Group: This can be achieved through the condensation of 2-ethoxybenzaldehyde with an appropriate amine or hydrazine derivative.
Introduction of the Methylphenylsulfonyl Group: This step involves the sulfonylation of the intermediate compound using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Nitration: The final step involves the nitration of the indoline ring using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-1-(2-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted derivatives with different functional groups replacing the nitro groups.
Scientific Research Applications
3-[(Z)-1-(2-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[(Z)-1-(2-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The nitro groups can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylphenyl)sulfonyl-2-propenenitrile: A sulfonic acid derivative with similar sulfonyl and aromatic groups.
Tosyl Group Compounds: Compounds containing the tosyl group, often used as protecting groups in organic synthesis.
Uniqueness
3-[(Z)-1-(2-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both ethoxybenzylidene and dinitroindoline moieties sets it apart from other sulfonyl-containing compounds.
Properties
IUPAC Name |
(3Z)-3-[(2-ethoxyphenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O7S/c1-3-34-23-7-5-4-6-17(23)12-18-15-25(35(32,33)20-10-8-16(2)9-11-20)21-13-19(26(28)29)14-22(24(18)21)27(30)31/h4-14H,3,15H2,1-2H3/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHRZDMWWICZNO-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2CN(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\CN(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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